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Compound of Interest

3-Bromo-5-t-butyl-2-
Compound Name:
fluorobenzaldehyde

Cat. No.: B581592

An analysis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in the context of its hydroxylated
analogue.

While a definitive crystal structure for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is not publicly
available in crystallographic databases, a comprehensive analysis can be conducted through a
comparative study with its close structural analogue, 3-Bromo-5-tert-butyl-2-
hydroxybenzaldehyde. The experimental data from this analogue provides significant insights
into the expected molecular geometry, crystal packing, and intermolecular interactions that
would be characteristic of the target fluoro-compound. This guide presents the detailed
crystallographic data for the hydroxylated counterpart and outlines the standard experimental
procedures for such an analysis.

Comparative Crystal Structure Data

The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been determined by
single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the
table below. It is anticipated that 3-Bromo-5-t-butyl-2-fluorobenzaldehyde would exhibit a
similar crystal system, likely monoclinic, with comparable unit cell dimensions, influenced by
the substitution of the hydroxyl group with a fluorine atom.
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Parameter

3-Bromo-5-tert-butyl-2-

hydroxybenzaldehyde
Formula C11H13BrO2
Molecular Weight 257.11 g/mol [1][2]

Crystal System

Orthorhombic[1][2]

Space Group

Pbca[2]

Unit Cell Dimensions

a=9.9727 (19) A, b=12.174 (2) A, c = 18.558
(3) A[1][2]

Volume 2253.0 (7) A3[1][2]

Z 8[1](2]

Temperature 293 K[1][2]

Radiation Mo Ka (A = 0.71073 A)[2]

Density (calculated)

1.516 Mg m~3[2]

Absorption Coefficient ()

3.62 mm~1[1][2]

Final R indices [I>2a(1)]

R1 = 0.056, Rz = 0.162[1][2]

Structural Insights from the Analogue

In the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the molecule's

conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group and

the aldehyde oxygen.[1][2] All non-hydrogen atoms, with the exception of the methyl groups of

the t-butyl substituent, are nearly coplanar.[1][2] For 3-Bromo-5-t-butyl-2-

fluorobenzaldehyde, while a classical hydrogen bond would be absent, the fluorine atom's

high electronegativity would still influence the local electronic environment and could participate

in other intermolecular interactions, such as halogen-halogen interactions, which are known to

play a role in the stability of crystal structures of related compounds.

Experimental Protocols
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The determination of the crystal structure for a small molecule like 3-Bromo-5-tert-butyl-2-
hydroxybenzaldehyde typically follows a standardized workflow.

1. Synthesis and Crystallization: The compound is first synthesized and then purified. For 3-
Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this involves the bromination of 5-tert-butyl-2-
hydroxybenzaldehyde. Single crystals suitable for X-ray diffraction are then grown, often by
slow evaporation of a solvent from a saturated solution of the compound.

2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. For the
reference compound, data was collected on a Bruker SMART APEXII area-detector
diffractometer.[1] The crystal is maintained at a constant temperature (293 K in this case) and
irradiated with monochromatic X-rays (Mo Ka radiation).[1][2] A series of diffraction images are
collected as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction data is processed to
determine the unit cell parameters and to integrate the intensities of the reflections. The
structure is then solved using direct methods and refined by full-matrix least-squares on F2. In
the case of the reference compound, this refinement led to a final R-factor of 0.056.[1][2]

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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